molecular formula C12H10Br2O2 B1317523 2,6-Dibromo-1,5-dimethoxynaphthalene CAS No. 91394-96-6

2,6-Dibromo-1,5-dimethoxynaphthalene

Cat. No.: B1317523
CAS No.: 91394-96-6
M. Wt: 346.01 g/mol
InChI Key: PHIFUPVGQBTQRO-UHFFFAOYSA-N
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Description

2,6-Dibromo-1,5-dimethoxynaphthalene is an organic compound with the molecular formula C12H10Br2O2. It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two methoxy groups.

Preparation Methods

The synthesis of 2,6-Dibromo-1,5-dimethoxynaphthalene typically involves the bromination of 1,5-dimethoxynaphthalene. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the naphthalene ring .

The reaction conditions, such as temperature and solvent choice, can be optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

2,6-Dibromo-1,5-dimethoxynaphthalene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2,6-dimethoxy-1,5-dimethoxynaphthalene .

Scientific Research Applications

2,6-Dibromo-1,5-dimethoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-1,5-dimethoxynaphthalene is primarily related to its ability to undergo electrophilic and nucleophilic reactions. The bromine atoms and methoxy groups play a crucial role in these reactions, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Properties

IUPAC Name

2,6-dibromo-1,5-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O2/c1-15-11-7-3-6-10(14)12(16-2)8(7)4-5-9(11)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIFUPVGQBTQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CC(=C2OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566089
Record name 2,6-Dibromo-1,5-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91394-96-6
Record name 2,6-Dibromo-1,5-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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